

Limit of detection (LOD) and quantification (LOQ) for fluoxastrobin analysis

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Compound of Interest

Compound Name: (E/Z)-Fluoxastrobin-d4(Mixture)

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Comparative Analysis of Fluoxastrobin Detection and Quantification Limits

This guide provides a comparative overview of analytical methodologies for the determination of fluoxastrobin, a broad-spectrum fungicide, in various matrices. We will focus on the limit of detection (LOD) and limit of quantification (LOQ), critical parameters for assessing the sensitivity of analytical methods. The information presented is intended for researchers, scientists, and professionals in drug development and food safety.

Fluoxastrobin is a strobilurin fungicide used to control a wide range of fungal diseases on crops.^[1] Its detection at trace levels is crucial for monitoring environmental contamination and ensuring food safety. The choice of analytical method depends on the matrix, the required sensitivity, and the available instrumentation. The most common techniques employed for fluoxastrobin analysis are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, and gas chromatography (GC) coupled with mass spectrometry.^[1]

Comparison of Analytical Methods for Fluoxastrobin Analysis

The following table summarizes the performance of two distinct analytical methods for the quantification of fluoxastrobin in different matrices.

Parameter	Method 1: LC-MS/MS	Method 2: UPLC-PDA
Analyte(s)	Fluoxastrobin and its metabolites	Fluoxastrobin and fluacrypyrim
Matrix	Water	Fruits and Beverages
Instrumentation	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Ultra-Performance Liquid Chromatography with Photodiode Array Detector (UPLC-PDA)
Limit of Detection (LOD)	0.0050 µg/L (ppb)	≤ 6 µg/kg
Limit of Quantification (LOQ)	0.05 µg/L (ppb)	≤ 20 µg/kg
Linearity Range	Not explicitly stated, but calibration curve generated.	0.05 - 2 mg/L ($r > 0.999$)
Recovery	Not explicitly stated.	82.60% - 101.11%
Relative Standard Deviation (RSD)	Not explicitly stated.	5.4% - 15.3%
Reference	[2] [3]	[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for the two methods highlighted.

Method 1: LC-MS/MS Analysis of Fluoxastrobin in Water

This method is designed for the sensitive detection of fluoxastrobin and its metabolites in water samples using isotopically-labeled internal standards for quantification.[\[2\]](#)

1. Sample Preparation:

- Weigh 50 ± 0.05 g of the water sample into a suitable container.[\[2\]](#)

- For recovery samples, spike with a known concentration of the fluoxastrobin standard solution.[2]
- Add an internal standard solution and mix thoroughly.[2]
- An aliquot of this solution is then directly analyzed by LC-MS/MS.[2]

2. LC-MS/MS Analysis:

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[2]
- Quantification: A calibration curve is generated by linear regression of the ratio of the standard peak area to the internal standard peak area versus the standard concentrations. The calibration points are weighted ($1/x$) to improve the fit near the limit of detection.[3] Quantification is based on comparing the peak areas of the sample to those of known standards.[2]

Method 2: UPLC-PDA Analysis of Fluoxastrobin in Fruits and Beverages

This method is suitable for determining fluoxastrobin residues in more complex matrices like fruits and beverages.[4]

1. Sample Preparation:

- Extraction: The sample is extracted with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.[4]
- Cleanup: The extract is cleaned up using gel permeation chromatography (GPC) to remove matrix interferences.[4]

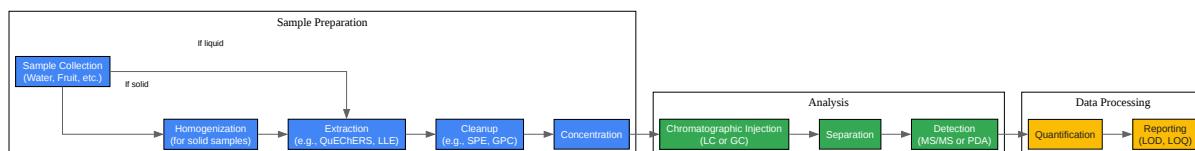
2. UPLC-PDA Analysis:

- Instrumentation: An ultra-performance liquid chromatograph with a photodiode array detector.[4]
- Chromatographic Column: A BEH C18 column (50 mm x 2.1 mm, 1.7 μ m).[4]

- Mobile Phase: A mixture of water and acetonitrile (3:7, v/v).[4]
- Flow Rate: 0.3 mL/min.[4]
- Column Temperature: 40 °C.[4]
- Detection Wavelength: 251 nm.[4]
- Quantification: The external standard method is used for quantification.[4]

General Workflow for Fluoxastrobin Analysis

The following diagram illustrates a generalized workflow for the analysis of fluoxastrobin in environmental or food samples. The specific steps and reagents may vary depending on the chosen method and the sample matrix.



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Caption: Generalized workflow for fluoxastrobin residue analysis.

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- To cite this document: BenchChem. [Limit of detection (LOD) and quantification (LOQ) for fluoxastrobin analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146875#limit-of-detection-lod-and-quantification-loq-for-fluoxastrobin-analysis]

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